![molecular formula C11H18O3 B13004757 Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-hydroxybicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octane: A simpler analog without the hydroxy and carboxylate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework and is a core structure in tropane alkaloids.
Bicyclo[3.3.1]nonane: A related bicyclic system with different ring sizes.
Uniqueness: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of both hydroxy and carboxylate functional groups, which enhance its reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3 |
Clave InChI |
QTYBQEOKMHHGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2CCC(C1)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



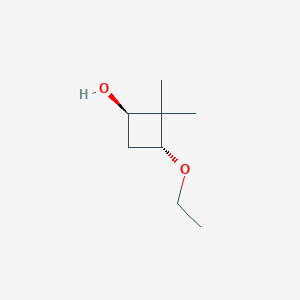
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
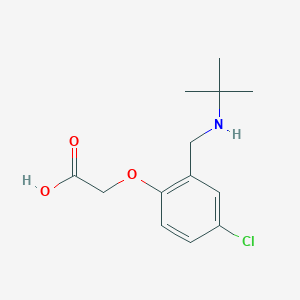
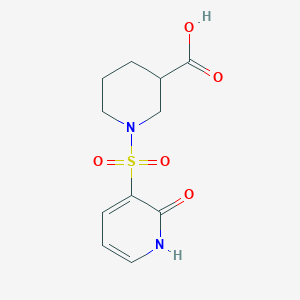
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)
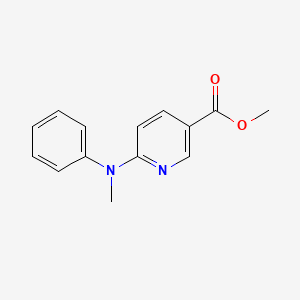
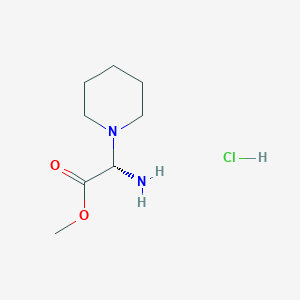
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)

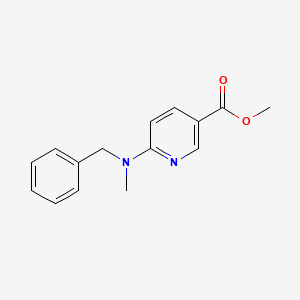

![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)

